REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][N:3]=[N:2]1.[OH-].C([N+:11]([CH2:20]CCC)([CH2:16][CH2:17][CH2:18][CH3:19])CCCC)CCC.[C:24]([C:26]1[C:31](F)=[CH:30][CH:29]=[CH:28][N:27]=1)#[N:25]>CN(C=O)C>[N:1]1([C:31]2[C:26]([C:24]#[N:25])=[N:27][CH:28]=[CH:29][CH:30]=2)[CH:5]=[N:4][N:3]=[N:2]1.[N:11]1([C:16]2[CH:17]=[CH:18][CH:19]=[CH:31][C:26]=2[C:24]#[N:25])[CH:20]=[N:1][CH:5]=[N:4]1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature under inert atmosphere for four days, at which time hplc analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
removal of all the water from the tetrabutylammonium hydroxide solution
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in DMF
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in DMF (60 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 1:4 to 100:0 EtOAc
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C=1C(=NC=CC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][N:3]=[N:2]1.[OH-].C([N+:11]([CH2:20]CCC)([CH2:16][CH2:17][CH2:18][CH3:19])CCCC)CCC.[C:24]([C:26]1[C:31](F)=[CH:30][CH:29]=[CH:28][N:27]=1)#[N:25]>CN(C=O)C>[N:1]1([C:31]2[C:26]([C:24]#[N:25])=[N:27][CH:28]=[CH:29][CH:30]=2)[CH:5]=[N:4][N:3]=[N:2]1.[N:11]1([C:16]2[CH:17]=[CH:18][CH:19]=[CH:31][C:26]=2[C:24]#[N:25])[CH:20]=[N:1][CH:5]=[N:4]1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature under inert atmosphere for four days, at which time hplc analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
removal of all the water from the tetrabutylammonium hydroxide solution
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in DMF
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in DMF (60 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 1:4 to 100:0 EtOAc
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C=1C(=NC=CC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |